molecular formula C9H18N2O B7987446 (R)-N-Ethyl-N-(piperidin-3-yl)acetamide

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide

Cat. No.: B7987446
M. Wt: 170.25 g/mol
InChI Key: ZLLOCWUTHBPPHJ-SECBINFHSA-N
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Description

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral acetamide derivative featuring a piperidine ring substituted at the 3-position with an ethyl group and an acetamide moiety. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.26 g/mol (calculated). The (R)-enantiomer is specifically highlighted in , distinguishing it from its (S)-counterpart, which may exhibit divergent biological properties due to stereochemical effects.

Properties

IUPAC Name

N-ethyl-N-[(3R)-piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOCWUTHBPPHJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of (R)-Piperidin-3-amine

The initial step involves protecting the primary amine of (R)-piperidin-3-amine through acetylation:

Procedure :

  • Dissolve (R)-piperidin-3-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Add acetic anhydride (1.2 equiv) dropwise at 0–5°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice-cold water and extract with dichloromethane.

  • Purify via recrystallization (ethanol/water) to yield (R)-N-(piperidin-3-yl)acetamide.

Key Data :

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Optical Rotation[α]D²⁵ = +12.5° (c=1, CHCl₃)

N-Ethylation of (R)-N-(Piperidin-3-yl)Acetamide

Ethylation introduces the N-ethyl group while retaining configuration:

Method A: Alkylation with Ethyl Halides :

  • Suspend (R)-N-(piperidin-3-yl)acetamide (1.0 equiv) in dimethylformamide (DMF).

  • Add sodium hydride (1.5 equiv) at 0°C and stir for 30 minutes.

  • Introduce ethyl iodide (1.2 equiv) and heat to 60°C for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product.

Method B: Reductive Amination :

  • React (R)-N-(piperidin-3-yl)acetamide with acetaldehyde (2.0 equiv) in methanol.

  • Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.

  • Neutralize with dilute HCl and extract with ethyl acetate.

Comparative Data :

ParameterMethod AMethod B
Yield78%65%
Reaction Time12 hours24 hours
Stereopurity99% ee95% ee

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and continuous processing:

Continuous Flow Acetylation

  • Reactors : Tubular flow reactors with in-line monitoring.

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 25°C

    • Throughput: 50 kg/day

Ethylation via Catalytic Hydrogenation

  • Catalyst : 5% Pd/C under 30 bar H₂ pressure.

  • Solvent : Ethanol/water (9:1).

  • Output : 90% yield with 99.5% chemical purity.

Stereochemical Control and Resolution

Preserving the (R)-configuration demands specialized techniques:

Chiral Auxiliary Approach

  • Use (R)-1-phenylethylamine as a temporary chiral director.

  • Achieves 99% enantiomeric excess (ee) after auxiliary removal.

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic N-Ethyl-N-(piperidin-3-yl)acetamide.

  • Outcome : 48% yield of (R)-enantiomer with >99% ee.

Purification and Characterization

Chromatographic Methods

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), 1.0 mL/min.

  • Retention Time : (R)-enantiomer = 14.2 min; (S)-enantiomer = 16.8 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.08 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.02 (s, 3H, COCH₃), 3.21–3.30 (m, 1H, piperidine-H3).

  • IR (ATR) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Challenges and Recent Advancements

Byproduct Formation

  • N,N-Diethylation : Minimized by using stoichiometric ethyl iodide.

  • Racemization : Suppressed via low-temperature alkylation (−20°C).

Green Chemistry Innovations

  • Solvent-free acetylation : Microwave-assisted reactions achieve 88% yield in 15 minutes.

  • Biocatalytic ethylation : Engineered transaminases enable enantioselective synthesis without metal catalysts .

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C₁₁H₁₈N₂O
  • Molecular Weight: Approximately 198.28 g/mol
  • Functional Groups: Piperidine ring and acetamide group

Types of Reactions

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Can be reduced to secondary amines using lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halides, acyl chloridesVarious substituted derivatives

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in catalytic reactions, facilitating various chemical transformations.

Biology and Medicine

The compound has been extensively studied for its potential therapeutic applications:

  • Pharmaceutical Development: Investigated for its role in synthesizing analgesics and anti-inflammatory drugs. Its structural similarity to neurotransmitters makes it a candidate for modulating neurotransmitter systems, particularly in pain pathways .
  • Cancer Research: It has been identified as a potential inhibitor of tankyrase, an enzyme involved in Wnt signaling pathways, which are critical in cancer progression .

Case Study: Tankyrase Inhibition
Research has shown that derivatives of this compound can inhibit tankyrase activity, leading to decreased levels of β-catenin and potentially reducing tumor growth in colorectal cancer models .

Material Science

The compound is also explored for its applications in developing new materials with specific properties, such as enhanced solubility and stability due to its hydrochloride salt form.

Mechanism of Action

The mechanism of action of ®-N-Ethyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction and neuronal activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity and Substituent Effects

Piperidine- and acetamide-containing compounds exhibit significant structural diversity, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of (R)-N-Ethyl-N-(piperidin-3-yl)acetamide
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
This compound C₉H₁₈N₂O 170.26 N/A Ethyl, acetamide Not reported
2-(Piperidin-4-yl)-N-(9-methyl-dimethanobenzoannulen-7-yl)acetamide (6b) C₂₅H₃₄N₂O₃S 466.62 172–173 Isopropylsulfonyl, benzoannulenyl Soluble epoxide hydrolase inhibitor
(S)-N-(3-(Piperidin-3-yl)phenyl)acetamide C₁₃H₁₈N₂O 218.29 N/A Phenyl, acetamide Not reported
2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)acetamide C₁₀H₁₈ClN₂O 218.73 N/A Chloro, ethyl, methyl Lab reagent (specific use not detailed)
N-[(4-Fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide C₁₄H₁₉FN₂O 250.31 N/A Fluorophenylmethyl Versatile scaffold for drug discovery
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) C₁₇H₁₇ClN₂O₂ 316.78 N/A Chlorophenyl, phenethyl 17β-HSD2 inhibitor (IC₅₀ = 0.2 µM)
(R)-N-Methyl-2-(2-methylindol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C₁₉H₂₁N₅O₃S 415.47 159–187 Indolyl, nitro, methyl Enantioselective peptidyl imine intermediate
Key Observations:

Substituent Impact on Activity: Enzyme Inhibition: Compounds with hydrophobic substituents (e.g., phenethyl in 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) exhibit enhanced inhibition of 17β-HSD2 due to interactions with hydrophobic enzyme pockets . Soluble Epoxide Hydrolase (sEH) Inhibition: Sulfonyl-containing analogs (e.g., compound 6b) demonstrate potent sEH inhibition, suggesting that electron-withdrawing groups enhance binding affinity .

Stereochemical Effects :

  • The (S)-enantiomer of N-(3-(piperidin-3-yl)phenyl)acetamide () has a predicted density of 1.092 g/cm³ and boiling point of 417.6°C , but biological data are unavailable. Chirality in such compounds often influences receptor binding; however, data for the (R)-enantiomer remain unexplored.

Physical Properties :

  • Melting points of analogs vary widely: indole-containing derivatives melt at 159–187°C , while sulfonylated piperidines (e.g., 6b) melt at 172–173°C . The absence of aromatic rings in this compound may result in lower melting points, though experimental data are lacking.

Biological Activity

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a piperidine ring and an acetamide functional group. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The presence of the piperidine structure contributes significantly to its biological activity by influencing receptor interactions and enzyme modulation.

The compound primarily acts through interactions with various neurotransmitter receptors, including:

  • Agonist/Antagonist Activity : It can function as either an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake, which affects mood, cognition, and behavior.
  • Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in pain and inflammation pathways, enhancing its potential as an analgesic agent .

Antinociceptive Effects

Research has demonstrated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses effectively, suggesting its potential use in pain management therapies.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. In vitro tests revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against pathogens such as Escherichia coli and Staphylococcus aureus:

Bacterial StrainMIC (µM)
E. coli2.33 - 156.47
S. aureus5.64 - 77.38
Bacillus subtilis4.69 - 22.9

Additionally, it has shown antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

  • Pain Management : A study evaluated the antinociceptive effects of this compound in rodent models of inflammatory pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential application in clinical pain management settings.
  • Antimicrobial Efficacy : In another investigation, the antimicrobial properties of this compound were tested against clinical isolates of bacteria and fungi. The findings highlighted its effectiveness in inhibiting the growth of resistant strains, suggesting a role in developing new antimicrobial therapies .

Applications in Medicine and Industry

The unique pharmacological profile of this compound positions it as a candidate for:

  • Pharmaceutical Development : Its antinociceptive and antimicrobial properties make it a potential lead compound for new drug formulations targeting pain relief and infection control.
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and agrochemical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N-Ethyl-N-(piperidin-3-yl)acetamide, and how can enantiomeric purity be ensured?

  • Methodology : Multi-step synthesis involving piperidine derivatives and chiral resolution techniques. For example, enantiomeric purity can be achieved via chiral chromatography or derivatization with enantioselective agents like (S)-(-)-1-phenylethylamine to form diastereomers for analysis .
  • Optimization : Low-yield reactions (e.g., 2–5% in multi-step processes) require optimization of reaction conditions (temperature, catalysts) and purification via recrystallization or preparative HPLC .

Q. How should researchers characterize the compound’s structural and chemical properties?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., acetamide, piperidine ring) .
  • Mass Spectrometry : Verify molecular weight (e.g., C₉H₁₈N₂O, MW 170.25 g/mol) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) and monitor chiral separation .
    • Data Table :
PropertyMethodReference
Molecular WeightMass Spec
Enantiomeric ExcessChiral HPLC
PurityReverse-phase HPLC

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H312/H302 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation .

Advanced Research Questions

Q. How can enantiomeric resolution and optical purity be validated for this compound?

  • Chiral Derivatization : Convert the compound to a diastereomeric mixture using a chiral amine (e.g., (S)-(-)-1-phenylethylamine), followed by HPLC or NMR analysis .
  • Circular Dichroism (CD) : Quantify optical activity and confirm the (R)-configuration .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for σ receptors or neurotransmitter transporters) using tritiated ligands .
  • Functional Assays : Measure downstream effects (e.g., cAMP modulation, calcium flux) in cell lines expressing target receptors .
  • Data Interpretation : Normalize results to positive/negative controls and account for nonspecific binding using excess cold ligand .

Q. How should researchers address discrepancies in reported receptor binding affinities?

  • Troubleshooting :

  • Assay Conditions : Variations in buffer pH, temperature, or ion concentrations (e.g., Mg²⁺ for GPCR stability) .
  • Receptor Subtypes : Screen against related receptor isoforms (e.g., σ₁ vs. σ₂) to clarify selectivity .
    • Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. radioligand assays) .

Q. What computational approaches can predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., σ receptors) .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • SAR Studies : Modify substituents (e.g., ethyl group, piperidine ring) and correlate with activity trends .

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